molecular formula C17H24N4O3 B6246764 rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis CAS No. 2751994-39-3

rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis

Cat. No.: B6246764
CAS No.: 2751994-39-3
M. Wt: 332.4
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Description

rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis, is a compound with a unique and complex chemical structure. It is primarily used in various scientific research fields due to its versatile chemical properties. Its molecular arrangement includes a formylpyridazinyl group attached to an octahydro-pyrrolopyridine scaffold, making it a fascinating subject for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis, can be achieved through a multi-step synthetic route. Typically, the synthesis starts with the preparation of the pyridazinyl intermediate, followed by the introduction of the formyl group and subsequent formation of the octahydro-pyrrolopyridine core. The use of tert-butyl carboxylate as a protecting group ensures stability during the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves optimizing the reaction conditions to increase yield and purity. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Industrial methods focus on scalability and reproducibility to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis, can undergo various types of chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents under acidic or basic conditions.

Major Products Formed

Depending on the reaction, the major products formed can vary. For instance, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the exchange of functional groups on the pyridazinyl ring.

Scientific Research Applications

rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis, has diverse applications in scientific research:

  • Chemistry: : Studied for its unique structural properties and reactivity, making it a model compound in synthetic chemistry.

  • Biology: : Investigated for potential biological activity, including enzyme inhibition and receptor binding studies.

  • Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.

  • Industry: : Used as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. It targets certain enzymes and receptors, modulating their activity. The formylpyridazinyl group plays a crucial role in binding to the active sites of these targets, while the octahydro-pyrrolopyridine core provides structural stability. Pathways involved include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl (3aR,7aS)-5-(6-methylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • rac-tert-butyl (3aR,7aS)-5-(6-ethylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Unique Aspects

rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis, stands out due to its formylpyridazinyl group, which significantly impacts its reactivity and binding properties. The presence of this formyl group makes it more versatile in chemical reactions compared to its methyl or ethyl counterparts.

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Properties

CAS No.

2751994-39-3

Molecular Formula

C17H24N4O3

Molecular Weight

332.4

Purity

95

Origin of Product

United States

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